![molecular formula C13H15NO2 B2982532 1-[(3R)-3-Phenoxypyrrolidin-1-yl]prop-2-en-1-one CAS No. 2187469-38-9](/img/structure/B2982532.png)
1-[(3R)-3-Phenoxypyrrolidin-1-yl]prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(3R)-3-Phenoxypyrrolidin-1-yl]prop-2-en-1-one is a chemical compound that belongs to the class of acrylamides It is characterized by the presence of a phenoxy group attached to a pyrrolidine ring, which is further connected to a prop-2-en-1-one moiety
Preparation Methods
The synthesis of 1-[(3R)-3-Phenoxypyrrolidin-1-yl]prop-2-en-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as phenol and pyrrolidine derivatives.
Formation of Phenoxy Group: The phenol is reacted with a suitable reagent to form the phenoxy group.
Pyrrolidine Ring Formation: The phenoxy group is then attached to a pyrrolidine ring through a series of reactions, including nucleophilic substitution and cyclization.
Introduction of Prop-2-en-1-one Moiety: Finally, the prop-2-en-1-one moiety is introduced through an aldol condensation reaction.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-[(3R)-3-Phenoxypyrrolidin-1-yl]prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxy group or the prop-2-en-1-one moiety is replaced by other functional groups.
Addition: Addition reactions, such as Michael addition, can occur at the prop-2-en-1-one moiety, leading to the formation of various adducts.
Scientific Research Applications
1-[(3R)-3-Phenoxypyrrolidin-1-yl]prop-2-en-1-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with biological targets.
Material Science: It is used in the development of novel materials with specific properties, such as polymers and coatings.
Biological Research: The compound is investigated for its effects on cellular processes and its potential as a tool for studying biological pathways.
Industrial Applications: It is used in the synthesis of other chemical compounds and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-[(3R)-3-Phenoxypyrrolidin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets. The compound can form covalent bonds with target proteins, leading to inhibition or modulation of their activity. This interaction can affect various cellular pathways and processes, resulting in the desired therapeutic or biological effects.
Comparison with Similar Compounds
1-[(3R)-3-Phenoxypyrrolidin-1-yl]prop-2-en-1-one can be compared with other similar compounds, such as:
1-[(3R)-3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl]prop-2-en-1-one: This compound has a similar structure but contains additional functional groups that may confer different biological activities.
1-(3-Chlorophenyl)-3-methyl-2-pyrazolin-5-one: This compound has a different core structure but shares some functional groups with this compound, leading to similarities in their chemical reactivity.
Properties
IUPAC Name |
1-[(3R)-3-phenoxypyrrolidin-1-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-2-13(15)14-9-8-12(10-14)16-11-6-4-3-5-7-11/h2-7,12H,1,8-10H2/t12-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSNJCPNRNGCCAP-GFCCVEGCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC(C1)OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC(=O)N1CC[C@H](C1)OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

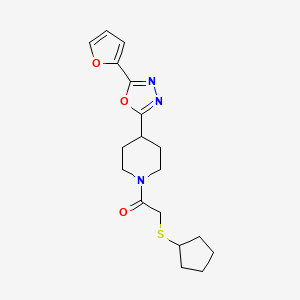
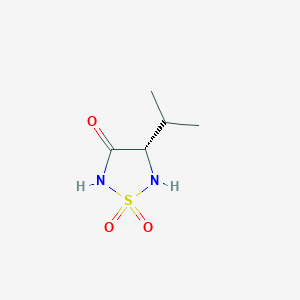
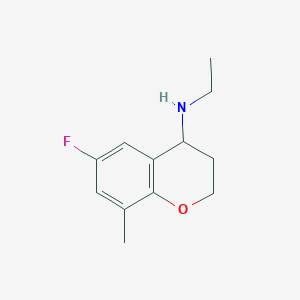
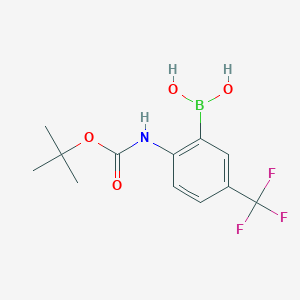
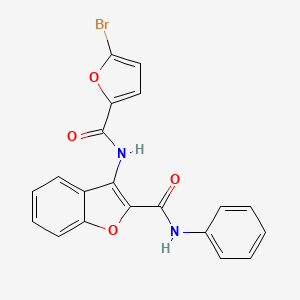
![8-(2-Butoxyethoxy)-1,4-dioxaspiro[4.5]decane](/img/structure/B2982459.png)
![N-(benzo[d]thiazol-5-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2982460.png)
![2-({3-Nitro-4-[4-(piperidin-1-yl)piperidin-1-yl]phenyl}carbonyl)benzoic acid](/img/structure/B2982462.png)
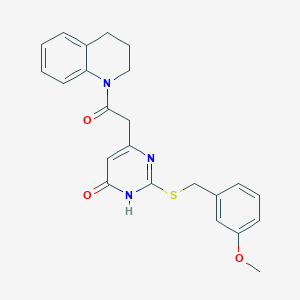
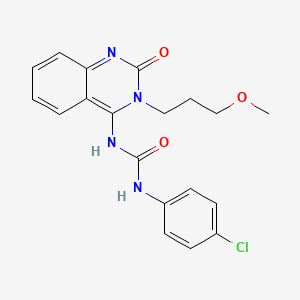
![1-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}-3-(4-propoxyphenyl)propan-1-one](/img/structure/B2982470.png)
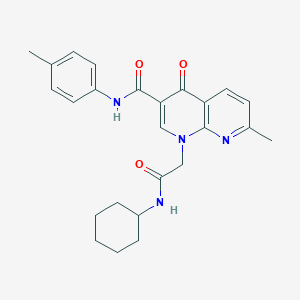
![2-Methoxyethyl 6-(3-methoxyphenyl)-8-methyl-4-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2982472.png)
